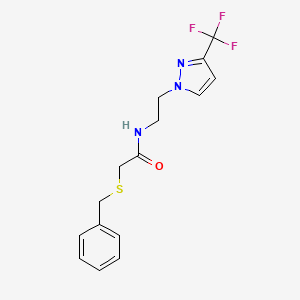

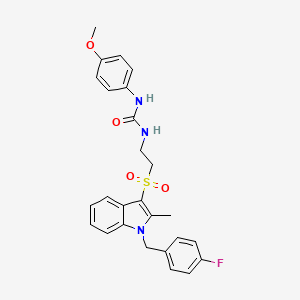

2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel acetamide compounds has been a subject of interest in recent research. One study describes the synthesis of nine novel types of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, which showed promising bioactivity against bacteria and algae. The highest yield achieved was 81% for a compound with significant bioactivity . Another study involved the synthesis of a complex pyrazole derivative, which was characterized using various spectroscopic methods and theoretical studies. This compound was synthesized through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate .

Molecular Structure Analysis

The molecular structure of these synthesized compounds has been extensively studied. In the case of the pyrazole derivative mentioned earlier, the structure was analyzed using IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods. Theoretical calculations were performed to predict vibrational frequencies and geometric parameters, which were found to be in good agreement with experimental data . Additionally, hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides were studied, revealing how different hydrogen bonds contribute to the formation of molecular chains and sheets in the solid phase .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their synthesis and molecular structure. The pyrazole derivative's synthesis involved a reaction between an acid chloride and ammonium thiocyanate, indicating reactivity at the carbonyl group and the potential for nucleophilic addition reactions . The hydrogen-bonding studies suggest that these acetamides can engage in intermolecular interactions, which could influence their reactivity in biological systems or further chemical transformations .

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical properties of 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide specifically, they do provide insights into the properties of similar compounds. For instance, the solubility of benzo(a)pyrene metabolites in ethyl acetate suggests that related acetamide compounds may also exhibit varying solubility in organic solvents . The spectroscopic characterization of the pyrazole derivative provides information on its optical properties, such as UV and fluorescence spectra, which are important for understanding its behavior under different conditions .

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound would likely depend on its potential applications. Given the widespread use of trifluoromethyl groups in pharmaceuticals and agrochemicals, it’s possible that this compound could have interesting biological activities that could be explored in future studies .

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS/c16-15(17,18)13-6-8-21(20-13)9-7-19-14(22)11-23-10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDIXLZYWSWFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)

![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)

![9-Bromodispiro[3.0.35.14]nonane](/img/structure/B3005986.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)

![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)